molecular formula C21H18N2O3 B2538292 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide CAS No. 1105218-69-6

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide

Cat. No.: B2538292
CAS No.: 1105218-69-6
M. Wt: 346.386
InChI Key: UCGYUQNZKNFIFJ-UHFFFAOYSA-N
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Description

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide is a complex organic compound that features a benzofuran ring, an oxazole ring, and a phenylethyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the benzofuran ring, followed by the construction of the oxazole ring, and finally the attachment of the phenylethyl group.

    Formation of Benzofuran Ring: This can be achieved through a cyclization reaction involving a phenol derivative and an aldehyde under acidic conditions.

    Construction of Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.

    Attachment of Phenylethyl Group: The final step involves the acylation of the oxazole-benzofuran intermediate with a phenylethylamine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The benzofuran and oxazole rings may interact with enzymes or receptors, leading to modulation of biological activities. The phenylethyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran structures, such as psoralen and angelicin.

    Oxazole Derivatives: Compounds with oxazole rings, such as oxazolone and oxazolidinone.

    Phenylethyl Derivatives: Compounds with phenylethyl groups, such as amphetamine and phenylephrine.

Uniqueness

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide is unique due to the combination of benzofuran, oxazole, and phenylethyl moieties in a single molecule. This unique structure may confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c24-21(22-11-10-15-6-2-1-3-7-15)14-17-13-20(26-23-17)19-12-16-8-4-5-9-18(16)25-19/h1-9,12-13H,10-11,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGYUQNZKNFIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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